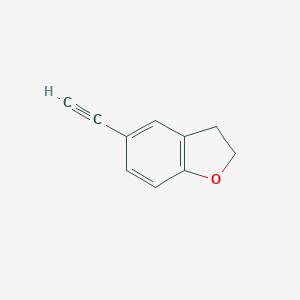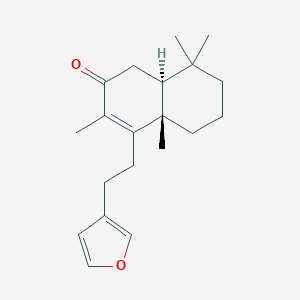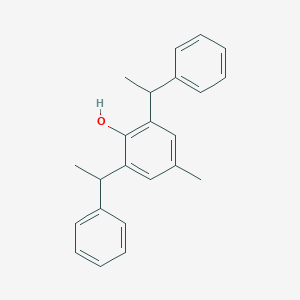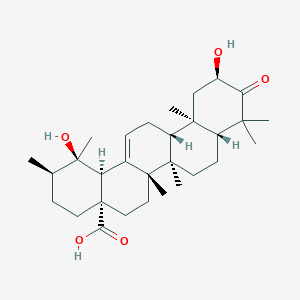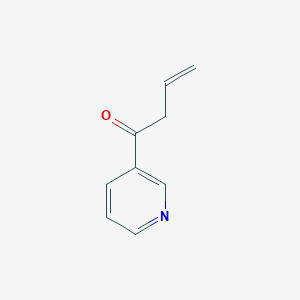
1-(3-Pyridyl)-3-butene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-Pyridyl)-3-butene-1-one” is a chemical compound. It’s also known as 4-(Methylnitrosamino)-1-(3-pyridinyl)-1-butanone . This compound is used as an analytical standard . Its empirical formula is C10H13N3O2 and it has a molecular weight of 207.23 .
Synthesis Analysis
The synthesis of “1-(3-Pyridyl)-3-butene-1-one” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(3-Pyridyl)-3-butene-1-one” has been explored using Kohn–Sham density functional theory and coupled cluster theory . The studies suggest a relatively weak carbon–nitrogen bond and a robust nitrogen–nitrogen interaction .Chemical Reactions Analysis
The chemical reactions of “1-(3-Pyridyl)-3-butene-1-one” and similar compounds have been studied, with a focus on the structural, energetic, and vibrational properties .Physical And Chemical Properties Analysis
The physico-chemical properties of “1-(3-Pyridyl)-3-butene-1-one” have been investigated . The studies suggest that the terminal nitrogen is a site of significant electrophilicity .Future Directions
Future research directions could include further exploration of the chemopreventive action and potential mechanism of “1-(3-Pyridyl)-3-butene-1-one” on lung tumorigenesis . Additionally, the potential role of free radicals and oxidative damage in tobacco-associated carcinogenesis could be investigated .
properties
IUPAC Name |
1-pyridin-3-ylbut-3-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTLVGXCCDUMPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridyl)-3-butene-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


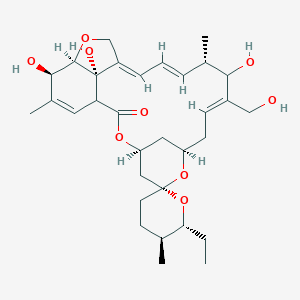

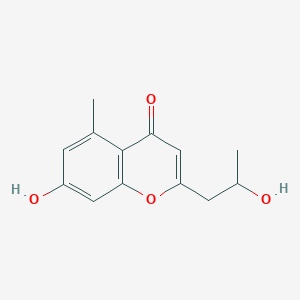

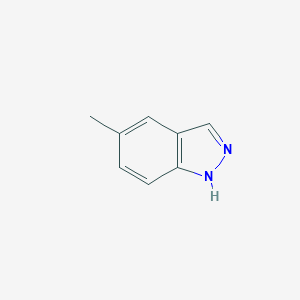
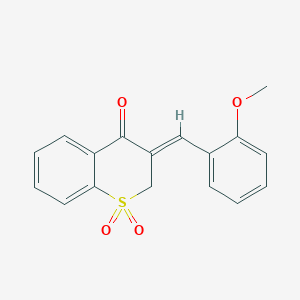

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
